Cas no 82911-79-3 ((S)-Methyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-hydroxyphenyl)propanoate)

(S)-Methyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-hydroxyphenyl)propanoate structure
82911-79-3 structure
Produktname:(S)-Methyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-hydroxyphenyl)propanoate
CAS-Nr.:82911-79-3
MF:C25H23NO5
MW:417.453827142715
MDL:MFCD16037899
CID:708633
PubChem ID:10884245

(S)-Methyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-hydroxyphenyl)propanoate Chemische und physikalische Eigenschaften

Namen und Kennungen

    • (S)-Methyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-hydroxyphenyl)propanoate
    • Fmoc-Tyr-OMe
    • L-Tyrosine,N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, methyl ester
    • methyl (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-hydroxyphenyl)propanoate
    • N-(9H-Fluoren-9-ylmethoxycarbonyl)-L-tyrosine methyl ester
    • AKOS016014614
    • EN300-7401343
    • MFCD16037899
    • SCHEMBL7984402
    • (S)-Methyl2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-hydroxyphenyl)propanoate
    • DS-6847
    • methyl (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(4-hydroxyphenyl)propanoate
    • METHYL (2S)-2-{[(9H-FLUOREN-9-YLMETHOXY)CARBONYL]AMINO}-3-(4-HYDROXYPHENYL)PROPANOATE
    • N-Fmoc-L-tyrosine methyl ester
    • 82911-79-3
    • CS-0040950
    • Methyl (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-hydroxyphenyl)propanoate
    • N-fmoc-(l)-tyrosine methyl ester
    • MDL: MFCD16037899
    • Inchi: 1S/C25H23NO5/c1-30-24(28)23(14-16-10-12-17(27)13-11-16)26-25(29)31-15-22-20-8-4-2-6-18(20)19-7-3-5-9-21(19)22/h2-13,22-23,27H,14-15H2,1H3,(H,26,29)/t23-/m0/s1
    • InChI-Schlüssel: NWIXWDJMIUGINH-QHCPKHFHSA-N
    • Lächelt: C(C1C2=CC=CC=C2C2C=CC=CC1=2)OC(=O)N[C@H](C(=O)OC)CC1C=CC(O)=CC=1

Berechnete Eigenschaften

  • Genaue Masse: 417.15800
  • Monoisotopenmasse: 417.15762283g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 2
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 6
  • Schwere Atomanzahl: 31
  • Anzahl drehbarer Bindungen: 9
  • Komplexität: 595
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 1
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Topologische Polaroberfläche: 84.9Ų
  • XLogP3: 4.6

Experimentelle Eigenschaften

  • Dichte: 1.275±0.06 g/cm3 (20 ºC 760 Torr),
  • Schmelzpunkt: 122-125 ºC
  • Löslichkeit: Insuluble (2.4E-3 g/L) (25 ºC),
  • PSA: 84.86000
  • LogP: 4.40590

(S)-Methyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-hydroxyphenyl)propanoate Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
eNovation Chemicals LLC
Y1291076-100g
FMOC-TYR-OME
82911-79-3 98%
100g
$175 2024-06-06
eNovation Chemicals LLC
Y1291076-500g
FMOC-TYR-OME
82911-79-3 98%
500g
$940 2023-05-17
eNovation Chemicals LLC
D517142-250mg
(S)-Methyl 2-((((9H-fluoren-9-yl)Methoxy)carbonyl)aMino)-3-(4-hydroxyphenyl)propanoate
82911-79-3 97%
250mg
$315 2024-05-24
Alichem
A019110926-10g
(S)-Methyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-hydroxyphenyl)propanoate
82911-79-3 95%
10g
$152.25 2023-09-01
Alichem
A019110926-25g
(S)-Methyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-hydroxyphenyl)propanoate
82911-79-3 95%
25g
$290.00 2023-09-01
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
S49440-5g
(S)-Methyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-hydroxyphenyl)propanoate
82911-79-3
5g
¥76.0 2021-09-07
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
S49440-250mg
(S)-Methyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-hydroxyphenyl)propanoate
82911-79-3
250mg
¥36.0 2021-09-07
abcr
AB441067-5 g
(S)-Methyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-hydroxyphenyl)propanoate, 95% (Fmoc-L-Tyr-OMe); .
82911-79-3 95%
5g
€84.90 2023-07-18
eNovation Chemicals LLC
D517142-1g
(S)-Methyl 2-((((9H-fluoren-9-yl)Methoxy)carbonyl)aMino)-3-(4-hydroxyphenyl)propanoate
82911-79-3 97%
1g
$695 2024-05-24
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1111590-25g
(S)-Methyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-hydroxyphenyl)propanoate
82911-79-3 98%
25g
¥477.00 2024-07-28

(S)-Methyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-hydroxyphenyl)propanoate Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Reagents: Sodium bicarbonate Solvents: 1,4-Dioxane ,  Water ;  23 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2 - 3, 0 °C
Referenz
Tyrosine O-Prenyltransferase SirD Catalyzes S-, C-, and N-Prenylations on Tyrosine and Tryptophan Derivatives
Rudolf, Jeffrey D.; et al, ACS Chemical Biology, 2013, 8(12), 2707-2714

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Solvents: Dichloromethane ,  Hexane ;  24 h, rt
1.2 Reagents: Acetic acid Solvents: Water ;  rt
2.1 Reagents: Trifluoroacetic acid ,  Triisopropylsilane Solvents: Dichloromethane ;  25 min, rt
Referenz
3'-Modified oligonucleotides by reverse DNA synthesis
Claeboe, Christopher D.; et al, Nucleic Acids Research, 2003, 31(19), 5685-5691

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Reagents: Sodium carbonate Solvents: Water
1.2 Solvents: 1,4-Dioxane ;  rt; overnight, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 2
Referenz
Two Rapid Catalyst-Free Click Reactions for In Vivo Protein Labeling of Genetically Encoded Strained Alkene/Alkyne Functionalities
Kurra, Yadagiri; et al, Bioconjugate Chemistry, 2014, 25(9), 1730-1738

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Catalysts: Indium triflate ;  15 min, rt
Referenz
In(III) triflate-catalyzed detritylation and glycosylation by solvent-free ball milling
Kumar, Vajinder; et al, Carbohydrate Research, 2014, 397, 18-26

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Reagents: Sodium carbonate Solvents: 1,4-Dioxane ,  Water ;  10 °C; 15 min, 10 °C; 1 h, 10 °C → rt; 23 h, rt
Referenz
Chemical Tagging with tert-Butyl and Trimethylsilyl Groups for Measuring Intermolecular Nuclear Overhauser Effects in a Large Protein-Ligand Complex
Jabar, Shereen; et al, Chemistry - A European Journal, 2017, 23(53), 13033-13036

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid Solvents: Methanol ;  overnight, reflux
2.1 Reagents: Sodium carbonate Solvents: Water
2.2 Solvents: 1,4-Dioxane ;  rt; overnight, rt
2.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 2
Referenz
Two Rapid Catalyst-Free Click Reactions for In Vivo Protein Labeling of Genetically Encoded Strained Alkene/Alkyne Functionalities
Kurra, Yadagiri; et al, Bioconjugate Chemistry, 2014, 25(9), 1730-1738

Herstellungsverfahren 7

Reaktionsbedingungen
1.1 Reagents: Trifluoroacetic acid ,  Triisopropylsilane Solvents: Dichloromethane ;  25 min, rt
Referenz
3'-Modified oligonucleotides by reverse DNA synthesis
Claeboe, Christopher D.; et al, Nucleic Acids Research, 2003, 31(19), 5685-5691

Herstellungsverfahren 8

Reaktionsbedingungen
1.1 Solvents: Diethyl ether ;  30 min, rt
1.2 Solvents: Water ;  rt
Referenz
Synthesis of chlorophyll-amino acid conjugates as models for modification of proteins with chromo/fluorophores
Tamiaki, Hitoshi; et al, Bioorganic & Medicinal Chemistry, 2014, 22(4), 1421-1428

Herstellungsverfahren 9

Reaktionsbedingungen
1.1 Reagents: Sodium carbonate Solvents: 1,4-Dioxane ,  Water
Referenz
Simple and convenient synthesis of tert-butyl ethers of Fmoc-serine, Fmoc-threonine, and Fmoc-tyrosine
Adamson, J. Gordon; et al, Journal of Organic Chemistry, 1991, 56(10), 3447-9

Herstellungsverfahren 10

Reaktionsbedingungen
1.1 Solvents: Methanol ;  3 h, 50 °C
Referenz
A deprotection procedure using SO3H silica gel to remove non-silyl protecting groups
Karaki, Fumika ; et al, Synthetic Communications, 2019, 49(2), 212-220

Herstellungsverfahren 11

Reaktionsbedingungen
Referenz
A phosphotyrosine-imprinted polymer receptor for the recognition of tyrosine phosphorylated peptides
Emgenbroich, Marco; et al, Chemistry - A European Journal, 2008, 14(31), 9516-9529

Herstellungsverfahren 12

Reaktionsbedingungen
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  15 min, 0 °C; 0 °C → rt; 6 h, rt
Referenz
tert-Butyldiphenylsilylethyl ("TBDPSE"): A practical protecting group for phenols
Gerstenberger, Brian S.; et al, Journal of Organic Chemistry, 2005, 70(4), 1467-1470

Herstellungsverfahren 13

Reaktionsbedingungen
1.1 Reagents: Thionyl chloride Solvents: Methanol ;  0 °C; 0 °C → rt; 56 h, rt
1.2 Reagents: Trifluoroacetic acid ;  2 h, 40 °C
1.3 Reagents: Sodium bicarbonate Solvents: Water ;  pH 9 - 10
Referenz
Chemical Methods for N- and O-Sulfation of Small Molecules, Amino Acids and Peptides
Benedetti, Anna Mary; et al, ChemBioChem, 2020, 21(7), 938-942

Herstellungsverfahren 14

Reaktionsbedingungen
1.1 Reagents: Sodium bicarbonate Solvents: Acetone ,  Water ;  overnight, rt
1.2 Reagents: Citric acid Solvents: Water ;  acidified, rt
Referenz
Optically Pure, Structural, and Fluorescent Analogues of a Dimeric Y4 Receptor Agonist Derived by an Olefin Metathesis Approach
Liu, Mengjie; et al, Journal of Medicinal Chemistry, 2016, 59(13), 6059-6069

(S)-Methyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-hydroxyphenyl)propanoate Raw materials

(S)-Methyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-hydroxyphenyl)propanoate Preparation Products

(S)-Methyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-hydroxyphenyl)propanoate Verwandte Literatur

Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:82911-79-3)(S)-Methyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-hydroxyphenyl)propanoate
A864324
Reinheit:99%
Menge:100g
Preis ($):160.0